A|A/tau aggregation-IN-3
Description
Aβ/tau aggregation-IN-3 is a dual-target inhibitor designed to mitigate amyloid-β (Aβ) and tau protein aggregation, both key pathological hallmarks of Alzheimer’s disease (AD). According to biochemical assays, it exhibits potent anti-aggregation activity, with an IC50 of 0.85 μM in the Aβ-thioflavin T (Aβ-ThT) functional aggregation assay, demonstrating its efficacy in disrupting Aβ fibril formation . Its dual mechanism positions it as a promising candidate for multi-target AD therapeutics, addressing both Aβ plaques and neurofibrillary tangles .
Properties
Molecular Formula |
C23H22N4O3 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
[4-(3-anilino-4-nitrophenyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C23H22N4O3/c28-23(18-7-3-1-4-8-18)26-15-13-25(14-16-26)20-11-12-22(27(29)30)21(17-20)24-19-9-5-2-6-10-19/h1-12,17,24H,13-16H2 |
InChI Key |
JDMFOPZXRFVZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Aβ/tau aggregation-IN-1
Aβ/tau aggregation-IN-1 is another dual-target inhibitor that suppresses Aβ1-42 β-sheet formation and tau aggregation. However, quantitative data (e.g., IC50 values) are absent in the evidence, making direct potency comparisons challenging. Structurally, it may differ from Aβ/tau aggregation-IN-3, as the latter’s superior Aβ-ThT inhibition (IC50 = 0.85 μM) suggests optimized binding or pharmacokinetic properties .
TRV-1387 (HY-153431)
Its development status and mechanism remain under investigation, highlighting Aβ/tau aggregation-IN-3’s advantage as a well-characterized inhibitor with proven in vitro efficacy .
Volatile Compounds (Cin, PEA, TEMED)
Cinnamaldehyde (Cin), phenethyl alcohol (PEA), and tetramethylethylenediamine (TEMED) are volatile small molecules shown to reduce tau fibrillization in AFM and CD spectroscopy studies (Figures 7–8, ). However, their mechanisms differ significantly from Aβ/tau aggregation-IN-3:


- Cin/PEA/TEMED: Act via non-specific hydrophobic interactions or structural destabilization of tau.
- Aβ/tau aggregation-IN-3: Targets specific amyloidogenic regions, as evidenced by its low IC50 in Aβ-ThT assays .
Series III Compounds (27–39)
Compounds 27–39 (Table 3, ) are reported to inhibit Aβ42 and tau aggregation, along with BACE1 activity.
Data Tables
Table 1. Key Comparative Data for Aβ/tau aggregation-IN-3 and Similar Compounds
Table 2. Advantages and Limitations of Aβ/tau aggregation-IN-3 vs. Peers
| Compound | Advantages | Limitations |
|---|---|---|
| Aβ/tau aggregation-IN-3 | Dual-target, sub-1 μM IC50, validated in vitro | No in vivo data available |
| Aβ/tau aggregation-IN-1 | Dual-target | Lack of quantitative data |
| TRV-1387 | Novel structure | Unpublished efficacy data |
| Cin/PEA/TEMED | Low molecular weight | Volatility, non-specific mechanisms |
Research Findings and Discussion
- Superior Potency : Aβ/tau aggregation-IN-3’s IC50 of 0.85 μM outperforms most peers, as sub-1 μM inhibitors are rare in amyloid research .
- Dual-Target Efficacy : Unlike Cin/PEA/TEMED (tau-specific) or Series III compounds (variable BACE1 activity), Aβ/tau aggregation-IN-3 simultaneously targets Aβ and tau, addressing AD complexity .
- Structural Insights : AFM imaging (Figure 8, ) and CD spectroscopy (Figure 7, ) for Cin/PEA/TEMED provide mechanistic clarity but lack the quantitative rigor of Aβ/tau aggregation-IN-3’s ThT-based validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
